Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromo-1-propanol . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
1-Boc-piperazine: A similar compound used as a protecting group in organic synthesis.
1-Boc-4-hydroxypiperidine: Another derivative used in the synthesis of pharmaceuticals.
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate: A fluorinated analog with different chemical properties.
Uniqueness: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis . Its hydroxyl and tert-butyl groups provide distinct reactivity patterns compared to other piperazine derivatives .
Biological Activity
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (TBHPPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of TBHPPC, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
TBHPPC is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a hydroxypropyl chain. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molecular weight of approximately 250.29 g/mol. The structural features are crucial for its interaction with biological targets.
The biological activity of TBHPPC is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor, particularly against protein kinases, which are critical in cell signaling and proliferation. The inhibition of these enzymes can lead to significant effects on tumor growth and inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer potential of TBHPPC derivatives. For instance, compounds similar to TBHPPC have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in tumorigenesis. The modulation of these pathways indicates that TBHPPC may possess anticancer properties, although specific data on TBHPPC itself remains limited.
Antimicrobial Activity
Research into piperazine derivatives has revealed promising antimicrobial activities. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antimicrobial potency, indicating potential applications in developing new antibiotics.
Case Studies and Research Findings
- Antituberculosis Activity : A study focused on piperazine derivatives found that certain modifications led to improved activity against Mtb, achieving IC50 values in the low micromolar range. While specific data on TBHPPC's activity against Mtb is not available, its structural similarity suggests it could be explored as a candidate for further development .
- Inhibitory Effects on Protein Kinases : TBHPPC's structural analogs have been reported to inhibit protein kinases associated with cancer progression. This suggests that TBHPPC may also exhibit similar inhibitory effects, potentially leading to its use in cancer therapy .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that compounds related to TBHPPC exhibit favorable absorption and distribution characteristics in vivo, which are essential for therapeutic efficacy .
Data Summary Table
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRQGKGCIUVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584565 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132710-90-8 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(3-hydroxypropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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